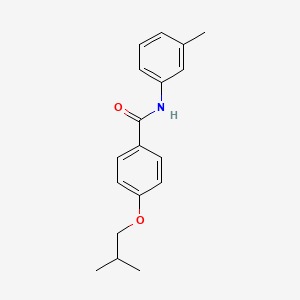
4-isobutoxy-N-(3-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isobutoxy-N-(3-methylphenyl)benzamide is a compound that belongs to the class of benzamides. It has a molecular weight of 309.41 g/mol and a chemical formula of C18H23NO2. This compound has been extensively studied for its various applications in scientific research. In
Aplicaciones Científicas De Investigación
4-isobutoxy-N-(3-methylphenyl)benzamide has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and colon cancer.
Mecanismo De Acción
The mechanism of action of 4-isobutoxy-N-(3-methylphenyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged and abnormal cells.
Biochemical and Physiological Effects
Studies have shown that 4-isobutoxy-N-(3-methylphenyl)benzamide has several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes that are involved in cancer growth. It has also been shown to have anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-isobutoxy-N-(3-methylphenyl)benzamide is its effectiveness in inhibiting the growth of cancer cells. It has been shown to be effective against a wide range of cancer types, making it a promising candidate for cancer treatment. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-isobutoxy-N-(3-methylphenyl)benzamide. One direction is to explore its potential as a cancer treatment in clinical trials. Another direction is to investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory conditions. Additionally, further research could be done to optimize the synthesis method and improve the solubility of the compound for use in experimental settings.
Métodos De Síntesis
The synthesis of 4-isobutoxy-N-(3-methylphenyl)benzamide involves the reaction between 3-methylbenzoic acid, isobutylamine, and thionyl chloride. The reaction mixture is heated under reflux, and the resulting product is purified by recrystallization. The yield of the product is typically around 70%.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(2)12-21-17-9-7-15(8-10-17)18(20)19-16-6-4-5-14(3)11-16/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUPKDNERKWSJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5818475.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5818479.png)
![3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5818483.png)
![2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5818491.png)



![N-[2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5818519.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818526.png)
![3-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5818535.png)
![4-[(2,3-dimethoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5818543.png)
![N-benzyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5818546.png)
![N-[4-(butyrylamino)phenyl]-2-naphthamide](/img/structure/B5818559.png)